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Compound of Interest

Compound Name: (4-Aminooxan-4-yl)methanol

Cat. No.: B151668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the exploration of novel, three-dimensional

scaffolds is paramount for identifying candidates with improved physicochemical and

pharmacokinetic properties. Saturated heterocyclic motifs, such as oxanes, are gaining

prominence for their potential to enhance solubility, metabolic stability, and cell permeability

while providing diverse vectors for chemical modification.[1] This guide provides a comparative

framework for benchmarking the performance of (4-Aminooxan-4-yl)methanol against

commercially available compounds featuring alternative saturated heterocyclic scaffolds.

The following sections detail proposed experimental protocols to generate key performance

data, present a structured format for data comparison, and visualize relevant biological

pathways and experimental workflows. This guide is intended to serve as a practical blueprint

for researchers aiming to evaluate the potential of (4-Aminooxan-4-yl)methanol as a valuable

building block in medicinal chemistry.

Selection of Commercial Comparators
To provide a robust benchmark, a selection of commercially available compounds with

structural similarities to (4-Aminooxan-4-yl)methanol, featuring alternative saturated

heterocyclic cores, is proposed. These alternatives include a piperidine and an oxetane

scaffold, which are widely utilized in drug discovery to modulate ADME (Absorption,

Distribution, Metabolism, and Excretion) properties.[2][3]
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(4-Aminooxan-4-yl)methanol (Target Compound): The central point of our comparative

analysis, featuring a tetrahydropyran (oxane) ring.

4-(Hydroxymethyl)piperidine (Piperidine Analog): A close structural analog where the oxygen

heteroatom of the oxane ring is replaced by a nitrogen atom. This substitution is known to

significantly alter basicity and hydrogen bonding capacity, impacting biological interactions

and physicochemical properties.

N-Boc-4-hydroxymethylpiperidine (Protected Piperidine Analog): This derivative allows for

the assessment of the effect of a protected amine on the compound's properties, which is a

common strategy in multi-step syntheses.[4][5]

[3-(Aminomethyl)oxetan-3-yl]methanol (Oxetane Analog): Oxetanes are four-membered

rings that have garnered interest as bioisosteres of carbonyl groups and as tools to fine-tune

properties like solubility and metabolic clearance.[3]

Data Presentation: A Framework for Comparison
The following table provides a structured format for summarizing the quantitative data

generated from the experimental protocols outlined in the subsequent section. This allows for a

clear and direct comparison of the key performance indicators for (4-Aminooxan-4-
yl)methanol and the selected commercial alternatives.
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Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are

standard in the pharmaceutical industry for the in vitro assessment of drug-like properties.

Aqueous Solubility Assay (Shake-Flask Method)
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This protocol determines the thermodynamic solubility of a compound in an aqueous buffer, a

critical parameter for oral absorption and formulation development.

Materials:

Test compounds

Phosphate-buffered saline (PBS), pH 7.4

Dimethyl sulfoxide (DMSO)

2 mL microcentrifuge tubes

Orbital shaker at room temperature

High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

Prepare a 10 mM stock solution of each test compound in DMSO.

Add an excess amount of the solid compound (or a concentrated DMSO stock) to a

microcentrifuge tube containing 1 mL of PBS (pH 7.4).

Shake the tubes at room temperature for 24 hours to ensure equilibrium is reached.

Centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.

Carefully collect the supernatant and analyze the concentration of the dissolved compound

by a validated HPLC method against a standard curve.

The solubility is reported in µM.

Caco-2 Permeability Assay
This assay is a widely accepted in vitro model for predicting human intestinal permeability and

identifying compounds that may be subject to active efflux.

Materials:
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Caco-2 cells (ATCC HTB-37)

Transwell inserts (e.g., 12-well format, 1.12 cm² surface area, 0.4 µm pore size)

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-

streptomycin)

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for

low permeability)

LC-MS/MS system for quantitative analysis

Procedure:

Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for

differentiation and formation of a confluent monolayer.

On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

Prepare the dosing solution of the test compound (e.g., 10 µM) in HBSS.

To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical

side and fresh HBSS to the basolateral side.

To measure basolateral to apical (B-A) permeability, add the dosing solution to the

basolateral side and fresh HBSS to the apical side.

Incubate the plates at 37°C with gentle shaking for 2 hours.

At the end of the incubation, take samples from both the donor and receiver compartments.

Analyze the concentration of the compound in all samples by LC-MS/MS.

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp

(cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the

insert, and C₀ is the initial concentration in the donor compartment.
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The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes,

primarily cytochrome P450s, providing an indication of its likely in vivo clearance.

Materials:

Pooled human liver microsomes (HLMs)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer, pH 7.4

Test compounds and control compounds (e.g., testosterone for high clearance, verapamil for

moderate clearance)

Acetonitrile with an internal standard for reaction termination

LC-MS/MS system for quantitative analysis

Procedure:

Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

In a 96-well plate, add the HLM and pre-warm to 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding

cold acetonitrile containing an internal standard.

Centrifuge the plate to pellet the precipitated proteins.

Analyze the supernatant for the remaining concentration of the parent compound by LC-

MS/MS.
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Plot the natural logarithm of the percentage of the compound remaining versus time and

determine the half-life (t½).

The percentage of compound remaining at 60 minutes is reported.

Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and provides a measure of a compound's potential for cytotoxicity.

Materials:

HepG2 cells (human liver cancer cell line)

Cell culture medium (e.g., MEM with 10% FBS)

96-well cell culture plates

Test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

Treat the cells with various concentrations of the test compounds and incubate for 48-72

hours.

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to

reduce the yellow MTT to purple formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance of the solution at a wavelength of 570 nm using a microplate

reader.

Calculate the percentage of cell viability relative to the untreated control cells.

The CC50 value (the concentration of the compound that causes a 50% reduction in cell

viability) is determined by plotting the concentration of the compound versus the percentage

of cell viability.

Mandatory Visualizations
Hypothesized Signaling Pathway Involvement
Saturated heterocyclic scaffolds are prevalent in molecules targeting G-protein coupled

receptors (GPCRs) and kinase signaling pathways, including the PI3K/Akt/mTOR pathway,

which is crucial in cell proliferation, survival, and metabolism.[6][7][8][9] The following diagram

illustrates a simplified representation of the PI3K/Akt signaling cascade, a pathway where small

molecules containing scaffolds similar to (4-Aminooxan-4-yl)methanol could potentially exert

inhibitory effects.
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Caption: Hypothesized PI3K/Akt signaling pathway with potential inhibitory points.
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Experimental Workflow for In Vitro ADME Profiling
The following diagram outlines the logical flow of the in vitro experiments proposed in this guide

for the comprehensive ADME profiling of (4-Aminooxan-4-yl)methanol and its commercial

comparators.
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Caption: Workflow for the in vitro ADME profiling of small molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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